An In-depth Technical Guide to 1-(1-Propynyl)cyclohexanol: Properties, Synthesis, and Applications in Drug Discovery
An In-depth Technical Guide to 1-(1-Propynyl)cyclohexanol: Properties, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction
In the landscape of modern medicinal chemistry, the strategic incorporation of unique structural motifs is paramount to the development of novel therapeutics with enhanced efficacy and specificity. Among these, the propargyl group stands out as a versatile functional moiety, imparting valuable reactivity and conformational rigidity. This guide provides a comprehensive technical overview of 1-(1-Propynyl)cyclohexanol, a key building block that marries the reactivity of a propargyl group with the three-dimensional framework of a cyclohexyl ring. We will delve into its fundamental chemical and physical properties, explore its synthesis, detail its spectral characterization, and illuminate its potential as a pivotal intermediate in the synthesis of complex bioactive molecules. This document is intended to serve as a practical resource for researchers and drug development professionals seeking to leverage the unique attributes of this compound in their synthetic endeavors.
Core Chemical and Physical Properties
1-(1-Propynyl)cyclohexanol, a tertiary propargyl alcohol, presents as a solid at room temperature with a distinct melting point, indicating its purity and stability under standard laboratory conditions.[1] Its structure, featuring a hydroxyl group and a carbon-carbon triple bond, allows it to engage in a variety of chemical transformations.[2] The moderate polarity imparted by the hydroxyl group suggests solubility in a range of organic solvents.[2]
A summary of its key physical and chemical properties is presented in Table 1.
Table 1: Physicochemical Properties of 1-(1-Propynyl)cyclohexanol
| Property | Value | Source |
| CAS Number | 697-37-0 | , |
| Molecular Formula | C₉H₁₄O | , |
| Molecular Weight | 138.21 g/mol | |
| IUPAC Name | 1-(Prop-1-yn-1-yl)cyclohexan-1-ol | |
| Melting Point | 46-50 °C | |
| Boiling Point | 91-92 °C at 10 mmHg | |
| Appearance | Solid |
Synthesis of 1-(1-Propynyl)cyclohexanol: A Methodological Deep Dive
The synthesis of tertiary alcohols such as 1-(1-Propynyl)cyclohexanol is most commonly and efficiently achieved through the nucleophilic addition of an organometallic reagent to a ketone. The Grignard reaction, a cornerstone of carbon-carbon bond formation, provides a robust and scalable route to this compound.
Retrosynthetic Analysis and Workflow
The disconnection of the target molecule reveals cyclohexanone and a propynyl Grignard reagent as the logical precursors. This retrosynthetic approach forms the basis of a reliable and widely applicable synthetic strategy.
Caption: Retrosynthetic analysis of 1-(1-Propynyl)cyclohexanol.
Experimental Protocol: Grignard Synthesis
This protocol details the synthesis of 1-(1-Propynyl)cyclohexanol from cyclohexanone and 1-bromopropene via the in-situ formation of the propynyl Grignard reagent. The causality behind each step is explained to provide a deeper understanding of the process.
Materials:
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Magnesium turnings
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Iodine (crystal)
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Anhydrous diethyl ether or Tetrahydrofuran (THF)
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1-Bromopropene
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Cyclohexanone
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Saturated aqueous ammonium chloride solution
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Anhydrous magnesium sulfate
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Standard glassware for anhydrous reactions (flame-dried)
Step-by-Step Methodology:
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Grignard Reagent Formation:
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To a flame-dried three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 eq).
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Add a single crystal of iodine. The iodine acts as an activator, etching the surface of the magnesium to expose a fresh, reactive surface for the reaction to initiate.
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Add a small amount of anhydrous diethyl ether to cover the magnesium.
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Dissolve 1-bromopropene (1.0 eq) in anhydrous diethyl ether in the dropping funnel.
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Add a small portion of the 1-bromopropene solution to the magnesium suspension. The reaction is initiated, as evidenced by the disappearance of the iodine color and the gentle refluxing of the ether.
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Once the reaction has started, add the remaining 1-bromopropene solution dropwise at a rate that maintains a gentle reflux. This controlled addition prevents a runaway reaction.
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After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
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Reaction with Cyclohexanone:
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Cool the Grignard reagent solution to 0 °C using an ice bath. This is crucial to moderate the highly exothermic reaction with the ketone and prevent side reactions.
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Dissolve cyclohexanone (0.9 eq) in anhydrous diethyl ether and add it to the dropping funnel.
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Add the cyclohexanone solution dropwise to the cooled Grignard reagent with vigorous stirring. A slow addition rate is critical for temperature control and maximizing the yield of the desired tertiary alcohol.
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After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours to ensure the reaction goes to completion.
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Work-up and Purification:
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Cool the reaction mixture again in an ice bath and slowly add a saturated aqueous solution of ammonium chloride. This quenches the reaction by protonating the alkoxide intermediate and hydrolyzes any remaining Grignard reagent. Ammonium chloride is a weak acid and is preferred over stronger acids to avoid potential acid-catalyzed side reactions of the tertiary alcohol.
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Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with diethyl ether.
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Combine the organic layers and wash with brine (saturated aqueous sodium chloride solution) to remove any remaining water.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
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The crude 1-(1-Propynyl)cyclohexanol can be purified by recrystallization or column chromatography on silica gel.
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Caption: Experimental workflow for the synthesis of 1-(1-Propynyl)cyclohexanol.
Spectroscopic Characterization
The structural elucidation of 1-(1-Propynyl)cyclohexanol is confirmed through a combination of spectroscopic techniques. The expected spectral data are summarized below, providing a reference for researchers to validate their synthesized material.
Table 2: Predicted Spectroscopic Data for 1-(1-Propynyl)cyclohexanol
| Technique | Key Features and Expected Chemical Shifts (δ) or Wavenumbers (cm⁻¹) |
| ¹H NMR | ~1.5-1.8 ppm: Broad multiplet, cyclohexyl protons (10H). ~1.85 ppm: Singlet, methyl protons of the propynyl group (3H). ~2.0-2.5 ppm: Singlet (broad), hydroxyl proton (1H), exchangeable with D₂O. |
| ¹³C NMR | ~3.5 ppm: Methyl carbon of the propynyl group. ~22, 25, 38 ppm: Cyclohexyl methylene carbons. ~69 ppm: Quaternary carbon of the cyclohexyl ring attached to the hydroxyl and propynyl groups. ~80, 85 ppm: Alkynyl carbons. |
| IR (Infrared) | ~3400 cm⁻¹ (broad): O-H stretch (alcohol). ~2930 and 2860 cm⁻¹: C-H stretch (aliphatic). ~2250 cm⁻¹ (weak to medium): C≡C stretch (internal alkyne). |
| MS (Mass Spec) | m/z 138: Molecular ion peak (M⁺). m/z 123: Loss of a methyl group (M⁺ - CH₃). m/z 95: Loss of the propynyl group. m/z 81: Dehydration followed by loss of a methyl group. |
Reactivity and Applications in Drug Development
The synthetic utility of 1-(1-Propynyl)cyclohexanol stems from the reactivity of its two key functional groups: the hydroxyl group and the internal alkyne. This dual functionality makes it a valuable building block for the synthesis of more complex molecules with potential biological activity.
Key Reaction Pathways
The hydroxyl group can be derivatized or used to direct subsequent reactions, while the alkyne can participate in a variety of transformations, including click chemistry, hydrogenation, and various coupling reactions.
Caption: Key reaction pathways of 1-(1-Propynyl)cyclohexanol.
Role as a Pharmaceutical Building Block
The propargyl moiety is a well-established pharmacophore and a versatile synthetic handle in drug discovery.[3][4][5][6] Its incorporation can lead to compounds with a range of biological activities, including neuroprotective and anticancer properties. 1-(1-Propynyl)cyclohexanol serves as a valuable starting material for introducing this key functionality into more complex molecular architectures.
While direct applications of 1-(1-Propynyl)cyclohexanol in marketed drugs are not extensively documented, its structural motifs are present in various patented pharmaceutical compositions and are explored in the synthesis of bioactive molecules. For instance, cyclohexanol derivatives are found in compounds with analgesic properties. The combination of the cyclohexyl scaffold, which can enhance lipophilicity and metabolic stability, with the versatile propargyl group makes this compound a promising starting point for the development of new chemical entities.
The alkyne functionality is particularly attractive for its use in "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to form stable triazole linkages. This allows for the efficient connection of the cyclohexanol-based scaffold to other molecular fragments, a strategy widely used in the generation of compound libraries for high-throughput screening and in the synthesis of targeted drug conjugates.
Safety and Handling
According to the available safety data, 1-(1-Propynyl)cyclohexanol is not considered hazardous under the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). However, as with all laboratory chemicals, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.
Conclusion
1-(1-Propynyl)cyclohexanol is a synthetically valuable building block that offers a unique combination of a three-dimensional cyclohexyl scaffold and a reactive propargyl group. Its straightforward synthesis via the Grignard reaction makes it readily accessible for a wide range of chemical transformations. For drug development professionals, this compound represents a strategic starting point for the design and synthesis of novel bioactive molecules, leveraging the proven utility of the propargyl moiety in medicinal chemistry. The insights and protocols provided in this guide are intended to facilitate the effective utilization of 1-(1-Propynyl)cyclohexanol in the pursuit of new therapeutic agents.
References
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Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. (2021). National Institutes of Health. [Link]
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Synthesis of Propargyl Compounds and Their Cytotoxic Activity. (2022). ResearchGate. [Link]
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Propargylamine: an important moiety in drug discovery. (2023). PubMed. [Link]
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Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. (2021). MDPI. [Link]
-
1-(1-Propynyl)cyclohexanol | C9H14O | CID 230341. PubChem. [Link]
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